molecular formula C15H10F2N2O2S B8701415 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide

2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B8701415
M. Wt: 320.3 g/mol
InChI Key: ZWOCMXJGOLXDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a quinoline moiety attached to the nitrogen atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with quinolin-8-amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonamides.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide
  • N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide
  • 2,4-Difluoro-N-(quinolin-8-yl)benzenesulfonamide

Uniqueness

2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and properties compared to its analogs .

Properties

Molecular Formula

C15H10F2N2O2S

Molecular Weight

320.3 g/mol

IUPAC Name

2,6-difluoro-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H10F2N2O2S/c16-11-6-2-7-12(17)15(11)22(20,21)19-13-8-1-4-10-5-3-9-18-14(10)13/h1-9,19H

InChI Key

ZWOCMXJGOLXDPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=CC=C3F)F)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion using route 14 general procedure 27, 8-aminoquinoline (100 mg, 0.70 mmol), 2,6-difluorobenzenesulfonyl chloride (170 mg, 0.83 mmol) and DMAP (cat.) gave the title compound (100 mg, 45%) after purification by column chromatography with DCM as the eluent followed by trituration from EtOAc/n-hexane.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
45%

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